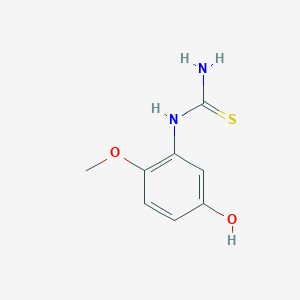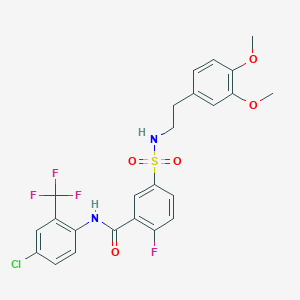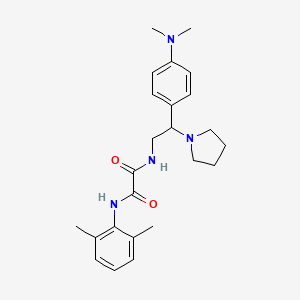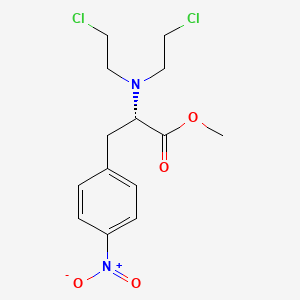
(5-Hydroxy-2-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(5-Hydroxy-2-methoxyphenyl)thiourea" is not directly mentioned in the provided papers. However, the papers do discuss various thiourea derivatives and their synthesis, molecular structures, chemical reactions, and physical and chemical properties. Thioureas are a class of organic compounds with the general formula of R^1R^2N(C=S)NR^3R^4. They are known for their wide range of applications in medicinal chemistry, agriculture, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of thiourea derivatives is often achieved through the reaction of amine groups with isothiocyanates or by the interaction of amines with carbon disulfide in the presence of base. For example, the synthesis of N-(methoxycarbonylthienylmethyl)thioureas involved a sequence of radical bromination, substitution, deprotection, and addition of ammonia . Another synthesis method for a thiourea derivative involved the reaction of 4-methoxycoumarin with thiourea in the presence of sodium ethoxide . These methods highlight the versatility of thiourea synthesis, allowing for the introduction of various functional groups and structural diversity.
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by X-ray diffraction studies, which provide detailed information about the crystal system, space group, and unit cell parameters. For instance, a study revealed that a thiourea derivative crystallizes in the monoclinic system with specific unit cell parameters and exhibits a three-dimensional network formed by hydrogen bonds and other intermolecular interactions . Another study determined the absolute configuration of a thiourea intermediate using Mosher’s method .
Chemical Reactions Analysis
Thiourea derivatives can participate in various chemical reactions, contributing to the synthesis of complex molecules. For example, a thiourea derivative was used in a cascade synthesis to produce a thiazole compound, demonstrating the utility of thioureas in heterocyclic chemistry . Additionally, thioureas can undergo reactions with cyclic amines and methylation, as shown in the synthesis of 6-(2-Hydroxyphenyl)-2-thiouracils and their derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. The presence of hydrogen bond donors and acceptors, as well as π-π stacking interactions, contribute to the stability and solid-state behavior of these compounds . Theoretical calculations, such as density functional theory (DFT), are used to predict the optimized geometry and reactivity parameters of thiourea derivatives, which can indicate potential applications in materials science, such as nonlinear optical (NLO) materials .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Thiourea derivatives have been investigated for their anti-inflammatory properties through molecular docking studies, demonstrating potential as candidate drugs for various diseases. The structural modification of thiourea compounds has shown to influence their interaction with enzymes such as COX-1, COX-2, and 5-LOX, suggesting their application in rational drug design (Nikolic et al., 2022). Furthermore, the coordination of thiourea derivatives with metals like Cu, Ag, and Au has been explored for biological and medicinal applications, highlighting their versatility in pharmaceutical chemistry (Khan et al., 2020).
Environmental and Material Sciences
In material science, the chemical synthesis of metal sulfides from thiourea and metal ions in alkaline solutions has been studied to understand the reaction mechanisms involved (García‐Valenzuela, 2017). This knowledge contributes to the development of materials with specific properties. Additionally, thioureas have been recognized for their potential in leaching processes, especially in gold extraction from mineral resources, offering an alternative to more toxic substances like cyanide (Li & Miller, 2006).
Analytical Chemistry
The role of thiourea derivatives as chemosensors for detecting environmental pollutants and various ions in biological systems has been a subject of extensive research. These studies emphasize the importance of thiourea-based sensors in environmental monitoring and analytical chemistry, showcasing their sensitivity and selectivity towards specific analytes (Al-Saidi & Khan, 2022).
Direcciones Futuras
The future directions for research on (5-Hydroxy-2-methoxyphenyl)thiourea and related compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities . These compounds have potential applications in medicinal chemistry due to their diverse biological activities .
Mecanismo De Acción
Target of Action
It is known that molecules containing a thiazole ring, which is similar to thiourea, may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Mode of Action
It’s known that the thiazole ring, a structural relative, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This suggests that (5-Hydroxy-2-methoxyphenyl)thiourea could interact with its targets in a similar manner.
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . This suggests that (5-Hydroxy-2-methoxyphenyl)thiourea could have a broad impact on various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 19825 , which is within the range generally favorable for oral bioavailability in drug design.
Result of Action
It’s known that molecules containing a thiazole ring can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems . This suggests that (5-Hydroxy-2-methoxyphenyl)thiourea could have a wide range of molecular and cellular effects.
Action Environment
It’s known that the synthesis of thiazolidine derivatives, which are structurally similar to thiourea, can be influenced by various agents to improve their selectivity, purity, product yield, and pharmacokinetic activity . This suggests that environmental factors could similarly influence the action of (5-Hydroxy-2-methoxyphenyl)thiourea.
Propiedades
IUPAC Name |
(5-hydroxy-2-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-12-7-3-2-5(11)4-6(7)10-8(9)13/h2-4,11H,1H3,(H3,9,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKHXNJQBOTXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Hydroxy-2-methoxyphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2507873.png)
![2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2507874.png)
![4-[(2E)-3-(4-isopropylphenyl)-2-propenoyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2507876.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2507880.png)

![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2507883.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2507885.png)
